molecular formula C21H21O6P B14749180 Tris(m-methylphenyl) phosphite CAS No. 620-38-2

Tris(m-methylphenyl) phosphite

Cat. No.: B14749180
CAS No.: 620-38-2
M. Wt: 400.4 g/mol
InChI Key: BZOQMVCFICSPPT-UHFFFAOYSA-N
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Description

Tris(m-methylphenyl) phosphite (C21H21O3P) is an organophosphorus compound characterized by three meta-methylphenyl groups attached to a phosphorus center. It is widely used as a stabilizer, antioxidant, and ligand in catalysis due to its ability to scavenge free radicals and coordinate with transition metals. Its structure provides a balance of steric bulk and electron-donating capacity, making it versatile in industrial applications.

Properties

CAS No.

620-38-2

Molecular Formula

C21H21O6P

Molecular Weight

400.4 g/mol

IUPAC Name

tris[(3-hydroxyphenyl)methyl] phosphite

InChI

InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2

InChI Key

BZOQMVCFICSPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .

Chemical Reactions Analysis

Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphites.

    Coordination: Metal-phosphite complexes[][3].

Scientific Research Applications

Tris(m-methylphenyl) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .

Comparison with Similar Compounds

Structural and Functional Differences

Phosphite derivatives vary significantly based on substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Applications Stability/Safety Notes
Tris(m-methylphenyl) phosphite Three m-methylphenyl groups ~368 (estimated) Antioxidant, catalyst ligand, polymer stabilizer Moderate hydrolytic stability; lower environmental concern compared to alkylphenol-based analogues
Tris(nonylphenyl) phosphite (TNPP) Three nonylphenyl groups ~689 Antioxidant in plastics/rubber, accelerates PLA hydrolysis Low hydrolytic stability; releases nonylphenol (endocrine disruptor), phased out in EU
Tris(2,4-di-tert-butylphenyl) phosphite (TDBP) Three 2,4-di-tert-butylphenyl groups ~646 High-temperature polymer stabilizer, food-contact materials High hydrolytic/thermal stability; safer alternative to TNPP
Tris(2,2,2-trifluoroethyl) phosphite (TTFP) Three trifluoroethyl groups ~304 PF5/HF scavenger in Li-ion batteries High nucleophilicity; fluorinated groups enhance stability in acidic environments
Tris(trimethylsilyl) phosphite Three trimethylsilyl groups ~298 Electrolyte additive for Li-ion batteries, improves electrode passivation Hydrolytically sensitive; silicon groups enhance film-forming ability

Stability and Environmental Impact

  • Hydrolytic Stability : TDBP > this compound > TNPP. Bulky tert-butyl groups in TDBP resist hydrolysis, while TNPP degrades rapidly.
  • Toxicity: TNPP releases nonylphenol, classified as a substance of very high concern (SVHC). This compound, with smaller methyl groups, poses fewer bioaccumulation risks.

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